Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of methyl 2-chloro-2-(2,4-dichlorophenyl)acetate follows International Union of Pure and Applied Chemistry conventions for naming complex organochlorine compounds. The compound's official name reflects its structural composition, with the methyl ester functionality attached to a chlorinated acetic acid derivative bearing a substituted dichlorophenyl group. Alternative nomenclature includes chloro-(2,4-dichloro-phenyl)-acetic acid methyl ester, which emphasizes the parent acid structure from which the ester is derived.
The molecular structure exhibits a central carbon atom bearing both a chlorine substituent and an aromatic ring system containing two additional chlorine atoms at the 2 and 4 positions relative to the point of attachment. The structural identification is supported by comprehensive spectroscopic data and computational chemistry parameters that confirm the three-dimensional arrangement of atoms within the molecule. The compound's unique substitution pattern creates distinct electronic environments that influence its chemical behavior and potential synthetic applications.
Table 1: Fundamental Molecular Properties of this compound
The structural elucidation of this compound relies heavily on advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The Simplified Molecular Input Line Entry System representation (COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Cl) provides a linear notation that captures the complete connectivity pattern of the molecule. The International Chemical Identifier system offers additional structural verification through its standardized string representation, ensuring unambiguous identification across different chemical databases and research platforms.
Computational chemistry data reveals important molecular descriptors that govern the compound's behavior in various chemical environments. The topological polar surface area value of 26.3 square angstroms indicates moderate polarity, while the calculated partition coefficient (LogP) of 3.4463 suggests favorable lipophilicity characteristics. These parameters, combined with the presence of two hydrogen bond acceptors and zero hydrogen bond donors, contribute to the compound's distinctive physical and chemical properties that set it apart from related organochlorine structures.
Historical Context of Dichlorophenyl Acetate Derivatives
The development of dichlorophenyl acetate derivatives represents a significant chapter in the evolution of organochlorine chemistry, with roots extending back to the early twentieth century. The foundational work on organochlorine compounds began in earnest during the 1940s, when researchers first recognized the potential of chlorinated aromatic systems for various applications. The synthesis of related compounds, such as 2,4-dichlorophenoxyacetic acid, was first reported in 1944 by Franklin D. Jones at the C. B. Dolge Company in Connecticut, marking a pivotal moment in the development of chlorinated aromatic chemistry.
The historical progression of dichlorophenyl acetate chemistry was significantly influenced by wartime research efforts during World War II. Multiple independent research groups in the United Kingdom and United States were simultaneously investigating chlorinated aromatic compounds under wartime secrecy protocols. These parallel investigations led to breakthrough discoveries in organochlorine chemistry, including the development of synthetic pathways that would later inform the synthesis of compounds like this compound.
The post-war period witnessed explosive growth in organochlorine research, as scientists recognized the unique properties conferred by chlorine substitution on aromatic systems. The organochlorine pesticide class, first synthesized in 1884 but gaining prominence during the mid-twentieth century, demonstrated the profound impact that strategic chlorination could have on molecular properties and biological activity. This historical foundation established the theoretical and practical framework for understanding how chlorine substitution patterns influence molecular behavior and synthetic utility.
Table 2: Historical Milestones in Dichlorophenyl Chemistry Development
The evolution of synthetic methodologies for dichlorophenyl acetate derivatives reflects broader advances in organic synthetic chemistry during the latter half of the twentieth century. Early synthetic approaches relied on traditional halogenation techniques and nucleophilic substitution reactions, while modern methods have incorporated more sophisticated catalytic systems and selective functionalization strategies. The development of these synthetic pathways has been crucial for producing research quantities of specialized compounds like this compound for scientific investigation.
Contemporary research into dichlorophenyl acetate derivatives continues to build upon this historical foundation, with scientists exploring new synthetic routes and applications for these versatile compounds. The historical context provides essential background for understanding how current research directions have emerged from decades of systematic investigation into organochlorine chemistry. This evolutionary perspective helps researchers appreciate both the achievements and limitations of previous work while identifying opportunities for future advancement in the field.
Significance in Organochlorine Chemistry Research
The significance of this compound in organochlorine chemistry research extends far beyond its individual molecular properties to encompass broader implications for understanding halogen effects in organic systems. Organochlorine chemistry represents a fundamental area of investigation that has profoundly influenced synthetic methodology and mechanistic understanding in organic chemistry. The study of compounds like this compound provides crucial insights into how multiple chlorine substituents interact to influence molecular properties and reactivity patterns.
The compound serves as an important model system for investigating the electronic effects of halogen substitution on aromatic systems. The presence of three chlorine atoms in distinct chemical environments - one attached to an aliphatic carbon and two positioned on the aromatic ring - creates a unique electronic landscape that influences both ground-state properties and reaction mechanisms. Research into such systems has contributed significantly to our understanding of how halogen substituents modulate electron density distribution and chemical reactivity in complex organic molecules.
Contemporary organochlorine research has demonstrated that compounds featuring multiple chlorine substituents exhibit distinctive physical and chemical properties compared to their non-halogenated counterparts. These modifications include increased density due to the higher atomic weight of chlorine versus hydrogen, elevated boiling and melting points, and reduced flammability with increased chlorine substitution. The systematic study of compounds like this compound has been instrumental in establishing these structure-property relationships.
Table 3: Research Applications of Dichlorophenyl Acetate Derivatives in Organochlorine Chemistry
The research significance of this compound extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The combination of ester functionality with multiple chlorine substituents creates opportunities for selective chemical transformations that can be exploited in synthetic chemistry applications. Studies of such compounds have advanced our understanding of how to manipulate chlorinated systems selectively while preserving desired structural features.
The compound's research importance is further enhanced by its relevance to broader questions in organochlorine chemistry, including the development of new synthetic methodologies and the exploration of structure-activity relationships in chlorinated systems. The systematic investigation of compounds featuring various chlorination patterns has provided essential data for theoretical models predicting the behavior of organochlorine compounds. This foundational research continues to inform current efforts to design new chlorinated molecules with specific properties and applications, demonstrating the enduring significance of compounds like this compound in advancing organochlorine chemistry research.
Properties
IUPAC Name |
methyl 2-chloro-2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXQUQORVSPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where its unique structure may be beneficial. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate depends on its specific application. In general, its reactivity is influenced by the presence of the chloro groups, which can participate in electrophilic substitution reactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2-chloro-2-(2,4-dichlorophenyl)acetate with analogous compounds, highlighting structural variations, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Chlorine Substitution Patterns :
- The 2,4-dichlorophenyl group enhances steric hindrance and electron-withdrawing effects, influencing reactivity. For example, replacing the phenyl-Cl with -OCH₃ (as in methyl 2-(2-chloro-4-methoxyphenyl)acetate) reduces electrophilicity but improves synthetic yield (88% vs. lower yields for chlorinated analogs).
- Bromine substitution (e.g., ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate) increases molecular weight and polarizability, making it suitable for radical reactions.
Amino-substituted derivatives (e.g., methyl 2-amino-2-(2,4-dichlorophenyl)acetate) may interact with biological targets such as neurotransmitter receptors due to their amine functionality.
Applications: Agrochemicals: 2-Ethylhexyl(2,4-dichlorophenoxy)acetate is a herbicide with extended environmental persistence due to its lipophilic ester chain. Pharmaceuticals: Thiazolidinone derivatives (e.g., methyl[4-oxo-2-(2-bromobenzoylimino)-3-(2,4-dichlorophenyl)thiazolidin-5-ylidene]acetate) exhibit aldose reductase inhibition (IC₅₀: 2.54 µM), relevant for diabetic complications.
Biological Activity
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in antifungal and herbicidal applications. This article reviews the available literature on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic chemistry methods. The compound features a chloroacetate moiety attached to a dichlorophenyl group, which is essential for its biological activity. The synthesis typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a suitable catalyst.
Antifungal Activity
Research has indicated that derivatives of compounds containing the 2,4-dichlorophenyl group exhibit significant antifungal properties. For instance, studies have shown that certain analogs demonstrate potent activity against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungals like fluconazole.
- Case Study : In a study evaluating various derivatives, one compound with a similar structure exhibited an MIC of 0.023 µg/mL against C. albicans . This suggests that modifications to the dichlorophenyl structure can enhance antifungal efficacy.
Herbicidal Activity
This compound has been investigated for its herbicidal properties. The compound acts by inhibiting specific biochemical pathways in plants, leading to growth inhibition.
- Research Findings : In herbicidal applications, it has been noted that compounds with similar structures can effectively control weeds in agricultural settings. For example, formulations containing this compound have shown effectiveness against various weed species, making it a candidate for inclusion in agrochemical products .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. The presence of the dichlorophenyl group enhances both antifungal and herbicidal activities.
| Substituent | Biological Activity | MIC/IC50 Values |
|---|---|---|
| Methyl Group | Increases antifungal activity | MIC = 0.011 µg/mL |
| Dichloro Group | Essential for herbicidal activity | Effective against multiple weeds |
| Chloroacetate Moiety | Enhances overall potency | Varies by formulation |
Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Antifungal Studies : A series of experiments demonstrated that certain structural modifications lead to enhanced activity against fungal pathogens .
- Herbicidal Efficacy : Field trials indicated that formulations containing this compound effectively reduced weed populations without significant phytotoxicity to crops .
- Toxicological Assessments : Evaluations of cytotoxicity in human cell lines revealed that while the compound exhibits potent biological activity, it maintains a favorable toxicity profile compared to other agrochemicals .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-chloro-2-(2,4-dichlorophenyl)acetate generally involves:
- Formation of the 2,4-dichlorophenyl-substituted intermediate (often a phenol or acid derivative)
- Introduction of the chloroacetate moiety via esterification or nucleophilic substitution
- Purification and isolation of the methyl ester product
Method 1: Esterification via Reaction of 2,4-Dichlorophenol with Methyl Chloroacetate under Basic Conditions
This is the most widely reported and industrially preferred method due to its simplicity, cost-effectiveness, and high yield.
| Step | Description | Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of 2,4-dichlorophenolate anhydrous system | Reflux 2,4-dichlorophenol with aqueous inorganic base (NaOH, KOH, Na2CO3, or K2CO3) in presence of water-carrying agent | Temperature: 80–150°C; Time: 1–8 hours | Formation of phenolate ion facilitates nucleophilic substitution |
| 2 | Addition of methyl chloroacetate dropwise to cooled reaction mixture | Reflux reaction mixture at 100–150°C for 1–5 hours | Methyl chloroacetate acts as alkylating agent, introducing the methyl ester group | |
| 3 | Cooling and separation | Adjust pH to 7–8; extract organic phase using suitable solvents | Removal of inorganic salts (e.g., KCl), washing with dilute acid and brine | |
| 4 | Purification and curing | Drying and crystallization | Yields high purity this compound |
$$
\text{2,4-Dichlorophenol} + \text{Methyl chloroacetate} \xrightarrow[\text{Reflux}]{\text{Base}} \text{this compound}
$$
- Simple process with no generation of three wastes (solid, liquid, gas)
- High purity and high yield product
- Low cost and scalable for industrial production
Reference: Patent CN106167453A provides a comprehensive description of this method with optimized parameters for temperature, time, and purification steps.
Method 2: Reaction of 2,4-Dichlorophenol with Sodium Methoxide Followed by Addition of Methyl Chloroacetate
An alternative approach involves generating the sodium salt of 2,4-dichlorophenol using sodium methoxide in toluene, then reacting with methyl chloroacetate.
- Sodium methoxide acts as a strong base to deprotonate the phenol.
- The phenolate ion then undergoes nucleophilic substitution with methyl chloroacetate.
- This method is similar mechanistically to Method 1 but uses a non-aqueous solvent system.
This method is less commonly used industrially due to the requirement of anhydrous conditions and organic solvents but can provide high yields and purity.
Method 3: Direct Esterification of 2,4-Dichlorophenoxyacetic Acid with Methanol
This classical esterification involves:
- Starting from 2,4-dichlorophenoxyacetic acid
- Reacting with methanol under acidic catalysis or reflux conditions
- Producing this compound by esterification
This method is straightforward but may require longer reaction times and acid catalysts, and typically needs removal of water to drive the equilibrium.
Method 4: Halogenation of Methyl 2-(2,4-dichlorophenyl)acetate
Another synthetic route involves:
- Starting from methyl 2-(2,4-dichlorophenyl)acetate (non-chlorinated at alpha position)
- Chlorinating the alpha position using reagents such as thionyl chloride or other chlorinating agents
- This introduces the alpha-chloro substituent to yield this compound
This method requires careful control of chlorination conditions to avoid over-chlorination or side reactions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1. Base-mediated nucleophilic substitution | 2,4-Dichlorophenol, methyl chloroacetate | NaOH/KOH/Na2CO3/K2CO3 | Reflux 80–150°C, 1–8 h; then 100–150°C, 1–5 h | High yield, simple, low cost, environmentally friendly | Requires careful pH control in workup |
| 2. Sodium methoxide route | 2,4-Dichlorophenol, sodium methoxide, methyl chloroacetate | Sodium methoxide in toluene | Anhydrous, reflux conditions | High purity, efficient | Use of organic solvents, moisture sensitive |
| 3. Direct esterification | 2,4-Dichlorophenoxyacetic acid, methanol | Acid catalyst (e.g., H2SO4) | Reflux, removal of water | Simple, classical method | Longer reaction time, equilibrium limitations |
| 4. Alpha-chlorination | Methyl 2-(2,4-dichlorophenyl)acetate | Thionyl chloride or other chlorinating agents | Controlled chlorination, reflux | Direct introduction of chloro group | Requires careful control, possible side reactions |
Research Findings and Notes
- The base-mediated nucleophilic substitution method (Method 1) is preferred industrially due to its balance of efficiency, cost, and environmental considerations.
- Reaction parameters such as temperature and time have been optimized to maximize yield and purity.
- Purification typically involves aqueous workup to remove inorganic salts, followed by organic extraction and drying.
- The use of water-carrying agents during reflux enhances the reaction efficiency by removing water formed during the reaction.
- Chlorination methods using thionyl chloride are reported in related compounds synthesis but require careful monitoring to avoid degradation or over-chlorination.
- Alternative methods involving sodium methoxide and organic solvents offer high purity but at higher cost and complexity.
Q & A
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
